Carbamato de (3-fluoropropil)terc-butilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

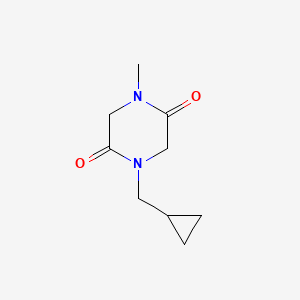

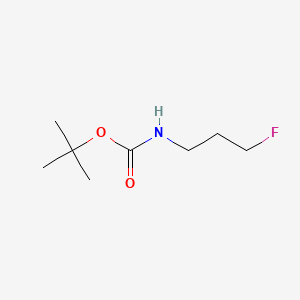

Tert-butyl (3-fluoropropyl)carbamate is a chemical compound with the CAS Number: 178181-51-6 . It has a molecular weight of 177.22 and its IUPAC name is tert-butyl 3-fluoropropylcarbamate . The compound is in liquid form .

Synthesis Analysis

The synthesis of carbamates like Tert-butyl (3-fluoropropyl)carbamate can be achieved through amination (carboxylation) or rearrangement . A three-component coupling of amines, carbon dioxide, and halides enables an efficient synthesis of carbamates . The use of Si (OMe) 4 as a nonmetallic regenerable reagent and DBU as a CO 2 capture agent and catalyst enables the direct conversion of low-concentration CO 2 into carbamates .Molecular Structure Analysis

The InChI code for Tert-butyl (3-fluoropropyl)carbamate is1S/C8H16FNO2/c1-8(2,3)12-7(11)10-6-4-5-9/h4-6H2,1-3H3,(H,10,11) . The InChI key is PWCMDZUAQPMAHW-UHFFFAOYSA-N . Chemical Reactions Analysis

Carbamates like Tert-butyl (3-fluoropropyl)carbamate can undergo various reactions. For instance, palladium-catalyzed cross-coupling reactions of tert-butyl carbamate with various aryl (Het) halides have been investigated . Also, a copper-catalyzed cross-coupling reaction of amines with alkoxycarbonyl radicals generated from carbazates provides carbamates under mild conditions .Physical And Chemical Properties Analysis

Tert-butyl (3-fluoropropyl)carbamate has a molecular weight of 177.22 . It is a liquid at room temperature .Aplicaciones Científicas De Investigación

- El carbamato de (3-fluoropropil)terc-butilo se emplea como bloque de construcción en la síntesis de anilinas N-Boc-protegidas. La reacción catalizada por paladio permite la introducción de unidades de anilina mientras se preserva el grupo protector Boc (terc-butoxicarbonilo). Las anilinas encuentran aplicaciones en química medicinal, ciencia de materiales y síntesis orgánica .

- Los investigadores utilizan este compuesto en la preparación de pirroles tetrasustituidos. Al funcionalizar el anillo de pirrol con grupos éster o cetona en la posición C-3, los científicos pueden acceder a diversos derivados de pirrol. Estos pirroles modificados tienen aplicaciones en el descubrimiento de fármacos, la síntesis de productos naturales y la ciencia de los materiales .

Síntesis catalizada por paladio de anilinas N-Boc-protegidas

Síntesis de pirroles tetrasustituidos

Safety and Hazards

Direcciones Futuras

While specific future directions for Tert-butyl (3-fluoropropyl)carbamate are not mentioned in the search results, similar compounds like tert-butyl aziridine-1-carbamate (BocAz) have been used in the anionic polymerization . This suggests potential future directions in polymer chemistry for Tert-butyl (3-fluoropropyl)carbamate.

Mecanismo De Acción

Mode of Action

This reaction is often used in the protection of amino groups during synthetic processes . The specific interaction of Tert-butyl (3-fluoropropyl)carbamate with its targets and the resulting changes would require further investigation.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. .

Propiedades

IUPAC Name |

tert-butyl N-(3-fluoropropyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16FNO2/c1-8(2,3)12-7(11)10-6-4-5-9/h4-6H2,1-3H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWCMDZUAQPMAHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178181-51-6 |

Source

|

| Record name | tert-Butyl (3-fluoropropyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Oxatricyclo[4.2.0.0~2,4~]oct-7-ene](/img/structure/B575943.png)

![3-[(14,16-Dimethyloctadecanoyl)oxy]-2-hydroxypropyl octadeca-9,12-dienoate](/img/structure/B575945.png)